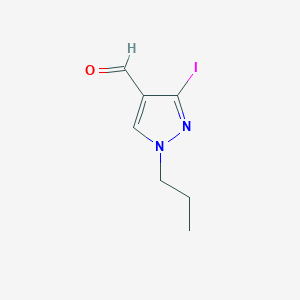
3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H9IN2O. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of an iodine atom and a propyl group attached to the pyrazole ring makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-propyl-1H-pyrazole-4-carbaldehyde. One common method is the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyrazole derivatives.
Oxidation Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carboxylic acid.
Reduction Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-methanol.
科学的研究の応用
3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the iodine atom and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets .
類似化合物との比較
- 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-Iodo-1-ethyl-1H-pyrazole-4-carbaldehyde
- 3-Iodo-1-butyl-1H-pyrazole-4-carbaldehyde
Comparison: Compared to its similar compounds, 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde has a unique propyl group that can influence its reactivity and binding properties. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .
生物活性
3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a pyrazole ring with an aldehyde functional group and an iodine atom, which may influence its reactivity and biological interactions. The molecular formula is C7H8IN3O, and its molecular weight is approximately 265.06 g/mol.
The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives have shown potential as inhibitors for several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to anti-inflammatory effects.
- Receptor Modulation : These compounds may also act as modulators of specific receptors, influencing pathways related to pain, inflammation, and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies suggest that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to 3-iodo-1-propyl-1H-pyrazole have been shown to reduce carrageenan-induced paw edema in rats, indicating their potential use in treating inflammatory conditions .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that related pyrazole derivatives exhibit significant antibacterial effects against pathogens such as E. coli and Staphylococcus aureus .
- Antitumor Activity : Some studies highlight the potential of pyrazole derivatives in cancer therapy. They have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
特性
IUPAC Name |
3-iodo-1-propylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAFISWMULRMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














